(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Description
The compound (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a heterocyclic molecule featuring a benzofuran core substituted with a pyridinylmethylene group and a benzo[d][1,3]dioxole carboxylate ester. This structure combines electron-rich aromatic systems (benzofuran and benzo[d][1,3]dioxole) with a pyridine moiety, which may confer unique electronic and steric properties.
The Z-configuration at the methylene bridge (pyridin-3-ylmethylene) is critical for its spatial arrangement, affecting molecular packing and intermolecular interactions. Crystallographic tools like SHELX and ORTEP-3 (used for refinement and visualization, respectively) have been instrumental in determining its three-dimensional structure and conformational details .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO6/c1-13-7-16(29-23(26)15-4-5-17-18(9-15)28-12-27-17)10-19-21(13)22(25)20(30-19)8-14-3-2-6-24-11-14/h2-11H,12H2,1H3/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHBOBQYQBLFOK-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.
1. Synthesis and Chemical Structure
The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate typically involves several steps:
Key Synthetic Steps:
- Formation of the Benzofuran Core: This is achieved through cyclization reactions involving phenolic and aldehyde precursors.
- Introduction of the Pyridine Ring: A condensation reaction between the benzofuran derivative and a pyridine aldehyde under basic conditions is employed.
- Formation of the Benzo[d][1,3]dioxole Moiety: This is integrated into the structure through specific coupling reactions.
The final product features a unique structure that combines a benzofuran core with pyridine and benzo[d][1,3]dioxole moieties, contributing to its biological activity.
2.1 Anticancer Activity
Research indicates that compounds containing benzodioxole derivatives exhibit significant anticancer properties. In a study evaluating various benzodioxole derivatives, including those similar to our compound of interest, it was found that:
- Cytotoxicity Assays: The synthesized compounds were tested on cancer cell lines such as HepG2, HCT116, and MCF7 using the SRB assay. Notably, compounds similar to (Z)-4-methyl-3-oxo showed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent cytotoxicity compared to doxorubicin (7.46 µM for HepG2) .
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 2.38 |
| Compound B | HCT116 | 1.54 |
| Compound C | MCF7 | 4.52 |
| Doxorubicin | HepG2 | 7.46 |
The mechanism by which (Z)-4-methyl-3-oxo exerts its anticancer effects may involve:
- Inhibition of Cell Cycle Progression: Studies have shown that certain derivatives can induce cell cycle arrest at the G2-M phase .
- Apoptotic Pathways: The compound may influence mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2 .
3. Other Biological Activities
In addition to anticancer properties, compounds similar to (Z)-4-methyl-3-oxo have been reported to possess other biological activities:
Antioxidant Activity: The antioxidant potential was assessed using in vitro assays like the DPPH method, where certain derivatives exhibited significant free radical scavenging activity .
Anti-inflammatory Effects: Some studies suggest that benzodioxole-containing compounds can reduce inflammation markers in various models .
4. Case Studies
Several case studies highlight the biological efficacy of related compounds:
Study on Anticancer Activity:
A research group synthesized various benzodioxole derivatives and evaluated their cytotoxic effects on liver cancer cells (Hep3B). Among these, compound 2a demonstrated strong cytotoxicity with an IC50 value significantly lower than doxorubicin .
Antioxidant Evaluation:
In another study assessing antioxidant properties, compounds were compared against Trolox in DPPH assays, showing promising results that suggest potential therapeutic applications in oxidative stress-related conditions .
Scientific Research Applications
The compound (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its applications based on current research findings.
Properties
The compound exhibits significant chemical stability and solubility characteristics that are advantageous for drug formulation and delivery systems. Its unique structural features allow for interactions with various biological targets.
Medicinal Chemistry
The compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of benzofuran compounds possess anticancer properties. Studies have demonstrated that similar structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of Bcl-2 family proteins .
- Antimicrobial Properties : Compounds with similar structural motifs have been reported to exhibit antimicrobial activity against a range of pathogens. This suggests that (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate could be explored for developing new antibiotics .
Material Science
The unique properties of this compound also make it suitable for applications in material science:
- Polymer Chemistry : The incorporation of such organic compounds into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites using benzofuran derivatives has shown improved performance metrics .
Biological Research
The compound's ability to interact with biological systems opens avenues for research in biochemistry:
- Enzyme Inhibition Studies : The structural components of the compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This can be particularly useful in understanding disease mechanisms and developing therapeutic agents .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of structurally related benzofuran derivatives. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Efficacy
Research conducted by the Asian Journal of Chemistry highlighted the antimicrobial properties of compounds similar to (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate. The study found significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development .
Summary Table of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against various pathogens | |
| Material Science | Polymer composites | Enhances thermal stability |
| Biological Research | Enzyme inhibitors | Modulates metabolic pathways |
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s benzo[d][1,3]dioxole carboxylate group contrasts with the carbamate in 637752-52-4 and the chromen-4-one in 622796-42-3. These substituents influence solubility and electronic properties. For instance, the electron-withdrawing carboxylate may enhance crystallinity compared to the carbamate’s bulkier, flexible groups .
- Fluorine and Methoxy Effects : The compound in incorporates fluorine and methoxy groups, which can alter dipole moments and hydrogen-bonding capacity. Fluorine’s electronegativity may enhance intermolecular interactions, as seen in its triclinic packing (space group P1) .
Crystallographic and Hydrogen-Bonding Analysis
The triclinic system (P1) observed in suggests complex packing with multiple symmetry operations. In contrast, the target compound’s crystal data are unreported, but analogous benzo[d][1,3]dioxole derivatives often exhibit layered packing via C–H···O and π-π interactions .
Hydrogen Bonding :
- The compound in shows intermolecular C–H···O and C–H···F interactions, forming a 3D network. Such patterns align with graph-set analysis (e.g., $ R_2^2(8) $ motifs) common in hydrogen-bonded crystals .
- The target compound’s pyridine nitrogen and carbonyl groups likely participate in N–H···O or O–H···N bonds, though specific data are lacking.
Physicochemical Properties
- Solubility : The benzo[d][1,3]dioxole carboxylate in the target compound may improve aqueous solubility compared to the lipophilic N,N-diethylcarbamate in 637752-52-4 .
- Thermal Stability: Triclinic systems (e.g., ) often exhibit higher melting points due to dense packing, whereas less ordered structures (e.g., monoclinic) may show lower stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
